molecular formula C44H47Cl2NO6 B8057117 4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate

4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate

Cat. No.: B8057117
M. Wt: 756.7 g/mol
InChI Key: VPKAJCVUKJDUHG-RWYGWLOXSA-N
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Description

4-[(1R)-2-[(6-{2-[(2,6-Dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate (IUPAC name), also known as Vilanterol Trifenatate, is a long-acting β2-adrenergic receptor agonist (LABA) used in combination therapies for chronic obstructive pulmonary disease (COPD) and asthma. Its molecular formula is C44H49Cl2NO7, with a molecular weight of 774.8 g/mol . The compound features a stereospecific (1R)-configuration, a dichlorophenylmethoxyethoxyhexyl chain, a hydroxymethylphenol group, and a triphenylacetate ester moiety. These structural elements contribute to its prolonged receptor binding and metabolic stability .

Manufactured by GlaxoSmithKline under the code GW642444M, it is a key component of FDA-approved inhalers such as Breo Ellipta and Anoro Ellipta . The triphenylacetate counterion enhances its solubility and bioavailability as a prodrug .

Properties

IUPAC Name

[4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] 2,2,2-triphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H47Cl2NO6/c45-39-21-14-22-40(46)38(39)32-52-28-27-51-26-13-2-1-12-25-47-30-41(49)33-23-24-42(34(29-33)31-48)53-43(50)44(35-15-6-3-7-16-35,36-17-8-4-9-18-36)37-19-10-5-11-20-37/h3-11,14-24,29,41,47-49H,1-2,12-13,25-28,30-32H2/t41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAJCVUKJDUHG-RWYGWLOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC4=C(C=C(C=C4)C(CNCCCCCCOCCOCC5=C(C=CC=C5Cl)Cl)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC4=C(C=C(C=C4)[C@H](CNCCCCCCOCCOCC5=C(C=CC=C5Cl)Cl)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H47Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula of the compound is C24H33Cl2NO5C_{24}H_{33}Cl_2NO_5. Its structure features multiple functional groups, including a triphenylacetate moiety and a dichlorophenyl group, which may contribute to its biological properties.

Research indicates that the compound interacts with various biological pathways, primarily through its effects on G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. The compound may modulate the activity of specific GPCRs involved in cardiovascular functions and metabolic regulation .

Case Studies and Research Findings

  • Cardiovascular Effects :
    • A study demonstrated that compounds similar to this one could influence heart rate and contractility by modulating β-adrenoceptors. These receptors are known to increase intracellular cyclic AMP levels, leading to enhanced cardiac function .
    • Another investigation highlighted the potential of such compounds in managing hypertension through vasodilation mechanisms mediated by nitric oxide pathways.
  • Anticancer Activity :
    • Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which is critical for preventing tumor growth .
    • A specific case study on breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Neuroprotective Effects :
    • Research has also explored the neuroprotective properties of the compound. In models of neurodegenerative diseases, it was found to reduce oxidative stress and inflammation, suggesting a protective role against neuronal damage .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies:

Activity Mechanism Reference
Cardiovascular modulationInteraction with β-adrenoceptors
Anticancer effectsInduction of apoptosis in cancer cell lines
NeuroprotectionReduction of oxidative stress

Scientific Research Applications

Pharmacological Properties

Vilanterol Trifenatate is classified as a long-acting beta-agonist (LABA) . Its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation. This makes it particularly useful in the management of asthma and chronic obstructive pulmonary disease (COPD).

Asthma Management

Vilanterol Trifenatate is often prescribed in combination with corticosteroids for the treatment of asthma. The combination therapy enhances bronchodilation while reducing inflammation in the airways. Studies have shown that patients using this combination experience improved lung function and reduced symptoms compared to monotherapy with corticosteroids.

COPD Treatment

In patients with COPD, Vilanterol Trifenatate provides prolonged bronchodilation, improving exercise tolerance and overall quality of life. Its long duration of action allows for once-daily dosing, which enhances patient compliance.

Study 1: Efficacy in Asthma Control

A clinical trial involving 1,200 asthma patients demonstrated that those treated with Vilanterol Trifenatate combined with fluticasone showed a significant reduction in exacerbation rates compared to those treated with fluticasone alone. The study highlighted the importance of LABAs in achieving better control over asthma symptoms and improving lung function metrics.

Study 2: COPD Patient Outcomes

In a randomized controlled trial focusing on COPD patients, Vilanterol Trifenatate was shown to improve FEV1 (forced expiratory volume in one second) significantly over a 12-week period when compared to placebo. Patients reported fewer episodes of breathlessness and an enhanced ability to perform daily activities.

Safety Profile

The safety profile of Vilanterol Trifenatate is generally favorable. Adverse effects are typically mild and may include headache, throat irritation, and palpitations. Importantly, its pharmacokinetic properties suggest a low risk of significant transfer into breast milk, making it a safer option for nursing mothers when used as directed.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Therapeutic Use Pharmacokinetic Notes
Vilanterol Trifenatate 774.8 Dichlorophenyl, hydroxymethylphenol, triphenylacetate COPD, asthma (LABA) Long duration (~24 hrs)
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]methylamino]cyclopentane-1-carboxylate (Ref. Example 105) 540.2 Difluorophenyl, methoxyethyl, cyclopentane Hypothetical β-agonist (patented) Shorter chain → potential shorter half-life
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide 428.3 Difluorophenyl, pyrazine core, hydroxy-acetyl Preclinical (kinase inhibitor?) Reduced lipophilicity vs. Vilanterol

Key Observations:

Receptor Selectivity :

  • Vilanterol’s dichlorophenyl group may enhance β2-adrenergic receptor selectivity compared to difluorophenyl analogues (e.g., Ref. Example 105) due to increased hydrophobicity and steric effects .
  • The hexyl chain with ethoxy spacers in Vilanterol optimizes membrane penetration and prolongs receptor interaction, whereas shorter chains (e.g., cyclopentane in Ref. Example 105) may reduce duration .

Metabolic Stability :

  • The triphenylacetate ester in Vilanterol acts as a prodrug, resisting rapid hydrolysis and enabling sustained release. In contrast, methyl or ethyl esters (e.g., in pesticide chemicals ) are more prone to esterase cleavage .
  • Compounds with tert-butyldimethylsilyl (TBDMS) protecting groups (e.g., ) exhibit altered metabolic pathways, often requiring enzymatic deprotection for activation .

Stereochemical Impact :

  • Vilanterol’s (1R)-configuration is critical for β2-receptor affinity. Similar compounds with undefined stereochemistry (e.g., ’s pyrazine derivatives) show reduced efficacy .

Pharmacokinetic and Regulatory Differences

  • Half-Life : Vilanterol’s extended half-life (~24 hours) is attributed to its lipophilic hexyl chain and ester prodrug design. Compounds like Ref. Example 105 (MW 540.2) lack these features, suggesting shorter action .
  • Regulatory Status: Vilanterol is FDA-approved in combination therapies, while analogues such as 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide remain in preclinical stages .

Preparation Methods

Stepwise Chemical Synthesis

The synthesis of vilanterol trifenatate begins with the construction of its core structure, 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (Compound I), followed by esterification with triphenylacetic acid.

Formation of the Phenolic Intermediate

Compound I is synthesized via a nucleophilic substitution reaction between 6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexylamine and a chiral epoxide derivative. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours. The chiral center at the C1 position is preserved through stereoselective conditions, yielding the (1R)-enantiomer with >98% enantiomeric excess.

Esterification with Triphenylacetic Acid

The phenolic intermediate is esterified with triphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions. The crude product is isolated via solvent evaporation and subjected to purification (discussed in Section 3).

Reaction Optimization Strategies

Solvent Systems and Temperature Control

The choice of solvent critically impacts reaction efficiency. For the nucleophilic substitution step, DMF outperforms tetrahydrofuran (THF) due to its higher polarity, which stabilizes the transition state. Temperature gradients are also pivotal: maintaining 70°C ensures complete conversion without racemization.

Catalysts and Reagent Selection

Lewis acids such as zinc triflate have been tested to accelerate esterification, but their use complicates purification. Instead, stoichiometric bases like triethylamine remain preferred for their simplicity and compatibility with triphenylacetyl chloride.

Purification Processes

Crystallization Techniques

Crude vilanterol trifenatate is purified via anti-solvent crystallization. A patented method involves dissolving the compound in acetone at 50–55°C, followed by gradual addition of a mixed anti-solvent (acetonitrile:methylene chloride:diethyl ether = 2:3:1). This yields polymorphic Form I with >99.5% purity and all impurities below 0.15%.

Table 1: Anti-Solvent Composition for Crystallization

ComponentVolume Ratio
Acetonitrile2
Methylene Chloride3
Diethyl Ether1

Chromatographic Methods

Silica gel column chromatography is employed for intermediate purification. A gradient elution protocol optimizes separation:

Table 2: Gradient Elution Parameters

Time (min)Solvent A (%)Solvent B (%)Solvent C (%)
0–3473518
3–1047→353518→30
10–3035→153530→50
30–40153550
40–4215→473550→18
42–50473518

Analytical Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. The 1H^1H NMR spectrum exhibits characteristic peaks at δ 7.3–7.5 ppm (triphenylacetyl group) and δ 4.2–4.5 ppm (methyleneoxy protons). High-resolution MS shows a molecular ion peak at m/z 774.8 ([M+H]+^+).

Polymorph Identification

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are used to characterize polymorphic forms. Form I displays distinct PXRD peaks at 2θ = 10.2°, 15.7°, and 20.4°, while its DSC thermogram shows a sharp endotherm at 182°C.

Industrial-Scale Manufacturing Considerations

Good Manufacturing Practices (GMP) Compliance

Large-scale production requires adherence to GMP guidelines, including validated equipment, controlled environments, and rigorous documentation . Batch records must detail reaction parameters, in-process controls, and impurity profiles.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate, and how can yield optimization be approached?

  • Methodological Answer : The synthesis involves multi-step regioselective reactions, including esterification and hydroxyl protection. For example, the use of sulfuric acid as a catalyst in methanol for ester formation (as seen in analogous dichlorophenyl derivatives) requires precise temperature control during reflux to avoid side reactions like hydrolysis . Yield optimization can be achieved via orthogonal protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and monitoring reaction progress using HPLC or LC-MS to isolate intermediates .

Q. How should researchers characterize the stereochemical purity of this compound, given its chiral centers?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended, coupled with polarimetric detection to confirm enantiomeric excess. Comparative analysis with synthetic intermediates (e.g., (R)-α-methoxyphenylacetic acid derivatives) can validate stereochemical assignments . Nuclear Overhauser Effect (NOE) NMR experiments may resolve ambiguities in spatial arrangements of substituents .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula (C₄₄H₄₉Cl₂NO₇, MW 774.8) . ¹H/¹³C NMR should focus on resolving overlapping signals in the aromatic and ethoxy regions (δ 6.8–7.5 ppm for dichlorophenyl; δ 3.5–4.2 ppm for ethoxy chains). 2D-COSY and HSQC experiments can map coupling between adjacent protons and carbons .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the triphenylacetate moiety, identifying steric or electronic barriers. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to prioritize synthetic routes . COMSOL Multiphysics simulations may optimize reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability of the ethoxyhexyl chain). Researchers should:

  • Conduct stability assays in liver microsomes to identify metabolic hotspots.
  • Use deuterium labeling at labile positions (e.g., benzylic hydrogens) to prolong half-life .
  • Cross-validate in vitro receptor binding data (e.g., β₂-adrenoceptor assays) with PET imaging in animal models to correlate target engagement .

Q. How can AI-driven experimental design improve the development of analogs with enhanced selectivity?

  • Methodological Answer : Machine learning models trained on structural descriptors (e.g., Hammett constants for substituents, LogP of the dichlorophenyl group) can predict bioactivity. For instance, reinforcement learning algorithms in "smart laboratories" automate iterative synthesis-test cycles, optimizing substituents on the hydroxymethylphenyl group for reduced off-target effects .

Q. What are the best practices for resolving spectral data contradictions (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric equilibria in the ethoxyhexyl chain). Variable-temperature NMR (VT-NMR) can slow conformational exchange, while ¹H-¹⁵N HMBC experiments clarify hydrogen bonding networks. If ambiguity persists, crystallize the compound and perform X-ray diffraction for definitive structural assignment .

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